Field: Biochemistry and Microbiology
Application: Vibo-Quercitol is a deoxyinositol that naturally occurs in oak species, honeydew honey, wines aged in oak barrels, and Gymnema sylvestre . It is a potential intermediate for pharmaceuticals .
Method of Application: Vibo-Quercitol is stereoselectively synthesized from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (−)-vibo-quercitol 1-dehydrogenase found in the proteomes of Burkholderia, Pseudomonas, and Arthrobacter . The enzyme is NAD(H)-dependent and shows highly specific activity for (−)-vibo-quercitol and myo-inositol among the substrates tested .
Results or Outcomes: The research group identified two enzymes capable of producing both stereoisomers of deoxyinositols, which are rare in nature . This discovery could potentially lead to the development of new pharmaceuticals .
Field: Pharmaceutical Chemistry
Application: Vibo-Quercitol and its stereoisomers, including (+)-proto-quercitol and (+)-epi-quercitol, are potential chiral synthons for drug candidates . This means they could potentially be used as building blocks in the synthesis of pharmaceuticals .
Method of Application: The specific methods of application would depend on the pharmaceutical being synthesized. The production of vibo-quercitol itself involves the reductive reaction of a novel (−)-vibo-quercitol 1-dehydrogenase found in the proteomes of burkholderia, pseudomonas, and arthrobacter .
Vibo-Quercitol, scientifically known as 1-deoxy-myo-inositol, is a unique sugar alcohol classified as a deoxyinositol. Its chemical structure is represented as 1L-1,2,4/3,5-cyclohexanepentol, which highlights its configuration as a cyclohexane derivative. This compound occurs naturally in low concentrations in certain plant species, particularly in oak trees and honeydew excretions from aphids. Vibo-Quercitol is notable for its role as a chiral building block in organic synthesis and has garnered interest for its potential biological activities and applications in medicinal chemistry .
Vibo-Quercitol exhibits several biological activities that make it a subject of interest in pharmacology:
The synthesis of vibo-Quercitol can be achieved through various methods:
Vibo-Quercitol has several applications across different fields:
Studies on the interactions of vibo-Quercitol with other biomolecules have revealed insights into its biological mechanisms:
Vibo-Quercitol shares structural similarities with several other compounds within the class of sugar alcohols and deoxyinositols. Here are some notable comparisons:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Quercitol | Cyclohexane derivative | Naturally occurring; less potent than vibo-quercitol |
| Myo-Inositol | Cyclohexane derivative | Well-studied; involved in cell signaling |
| D-chiro-Inositol | Cyclohexane derivative | Known for insulin-mimetic properties |
| L-chiro-Inositol | Cyclohexane derivative | Potential role in metabolic syndrome management |
Vibo-Quercitol is unique due to its specific stereochemistry and potential biological activities that differentiate it from other similar compounds. Its unique properties make it an attractive candidate for further research and application development within both pharmaceutical and agricultural sectors.